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molecular formula C12H12N2 B2846011 (2-(Pyridin-3-yl)phenyl)methanamine CAS No. 859915-27-8

(2-(Pyridin-3-yl)phenyl)methanamine

Cat. No. B2846011
M. Wt: 184.242
InChI Key: APSSIXBEZAGJTR-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

The product of Example 119B and Pd/C were processed according to the method of Example 115B to provide the product. MS (ESI+) m/z 185 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=[N+]=[N-]>[Pd]>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][NH2:1])[CH:12]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=CC=C1)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=C(C=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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